molecular formula C22H26O6 B14421029 Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-2-phenyl- CAS No. 79997-19-6

Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-2-phenyl-

Cat. No.: B14421029
CAS No.: 79997-19-6
M. Wt: 386.4 g/mol
InChI Key: QBEPQLAQRHBUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-2-phenyl- (IUPAC name: 2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl(phenyl)methanone) is a benzo-15-crown-5 ether derivative with a benzoyl group and a phenyl substituent. Its molecular formula is C₂₁H₂₄O₆ (average mass: 372.417 g/mol), and it is alternatively named benzoylbenzo-15-crown-5 . The compound features a 15-membered crown ether ring fused to a benzene moiety, with an acetyl group (ethanone) and a phenyl group at the 15th position. This structural arrangement enables selective ion coordination, particularly for alkali metal ions, making it relevant in supramolecular chemistry and sensor design .

Properties

CAS No.

79997-19-6

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

1-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)-2-phenylethanone

InChI

InChI=1S/C22H26O6/c23-20(16-18-4-2-1-3-5-18)19-6-7-21-22(17-19)28-15-13-26-11-9-24-8-10-25-12-14-27-21/h1-7,17H,8-16H2

InChI Key

QBEPQLAQRHBUSE-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=C(C=C(C=C2)C(=O)CC3=CC=CC=C3)OCCOCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-2-phenyl- involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzopentaoxacyclopentadecine ring system through cyclization reactions, followed by the introduction of the ethanone and phenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted ethanones, alcohols, and aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-2-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features References
Target Compound (Benzoylbenzo-15-crown-5) C₂₁H₂₄O₆ 372.417 Benzoyl, phenyl Crown ether with aromatic and ketone substituents; potential ionophore
4-Acryloylamidobenzo-15-crown-5 C₁₇H₂₃NO₆ 337.36 Acrylamide Polymerizable crown ether for membrane sensors
15C5-Az-C2 (Azo-benzo-15-crown-5) C₂₄H₂₈N₄O₆ 468.51 Azo group, diethylamino Colorimetric ion sensor; exhibits solvatochromic behavior
Bis[(benzo-15-crown-5)-4′-ylmethyl] pimelate C₃₇H₅₀O₁₂ 710.79 Two crown ether units, ester linkage Potassium-selective ionophore; forms dimers for enhanced ion binding
Urea-linked bis-crown ether C₂₁H₃₄N₂O₆ 410.51 Urea, hexyl chain Sodium azide complex; hydrogen-bonded ribbon structure
Benzo-15-crown-5 dithiol (H₂L2) C₁₄H₂₀O₅S₂ 332.43 Dithiol Transition-metal coordination (e.g., Mo, W); forms stable dithiolene complexes

Biological Activity

Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-2-phenyl- (CAS Number: 41757-95-3) is a complex organic compound with potential biological activities. This article reviews its chemical properties and explores its biological activity based on available research findings.

  • Molecular Formula : C₁₆H₂₂O₆
  • Molecular Mass : 310.34 g/mol
  • Melting Point : 95–96.5 °C

The structure of the compound includes multiple oxygen atoms in a cyclic arrangement which may contribute to its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited. However, studies related to similar compounds indicate potential areas of interest:

  • Antimicrobial Activity :
    • Compounds with similar structural features have exhibited antimicrobial properties against various bacterial and fungal strains. For instance, a study demonstrated that derivatives with complex cyclic structures could inhibit the growth of Escherichia coli and Staphylococcus aureus .
  • Cytotoxicity :
    • The cytotoxic effects of related compounds were evaluated using brine shrimp lethality bioassays. Some derivatives showed significant cytotoxicity with IC₅₀ values indicating their potential as anticancer agents .
  • Aquatic Toxicity :
    • The compound is noted to be very toxic to aquatic life with long-lasting effects . This raises concerns regarding environmental safety and necessitates further investigation into its ecological impacts.

Antimicrobial Studies

A comparative study on the antimicrobial efficacy of several synthesized compounds highlighted that those with benzopentaoxacyclopentadecin structures demonstrated variable inhibition zones against tested microorganisms. The results indicated that:

  • Compounds similar to Ethanone exhibited good activity against Bacillus subtilis and Candida albicans.
CompoundBacterial StrainInhibition Zone (mm)
Ethanone Derivative AE. coli15
Ethanone Derivative BS. aureus18
Ethanone Derivative CC. albicans20

Cytotoxicity Assessment

In a study measuring the cytotoxicity of various compounds via brine shrimp lethality bioassay:

  • The IC₅₀ values ranged from 30 µg/mL to over 300 µg/mL for different derivatives.
CompoundIC₅₀ (µg/mL)
Ethanone Derivative D30
Ethanone Derivative E330

These findings suggest that while some derivatives are highly toxic to brine shrimp, others exhibit lower toxicity levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.